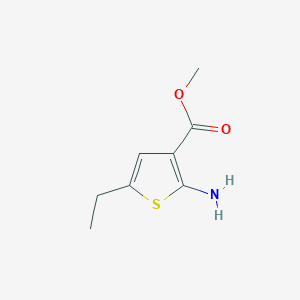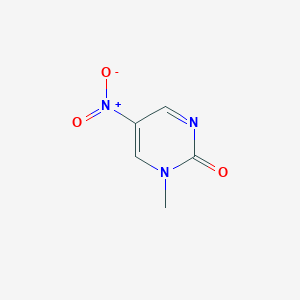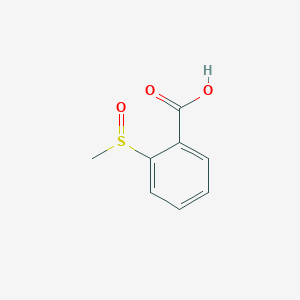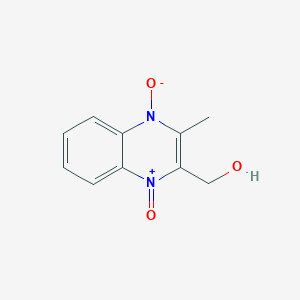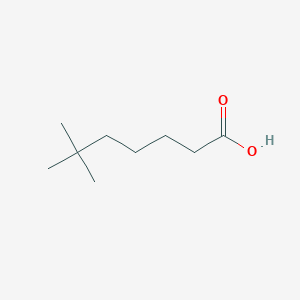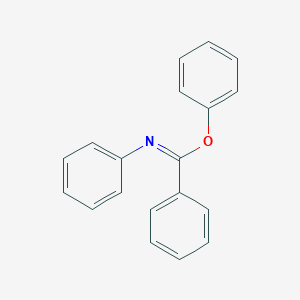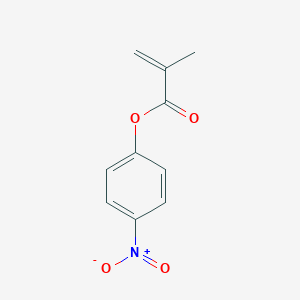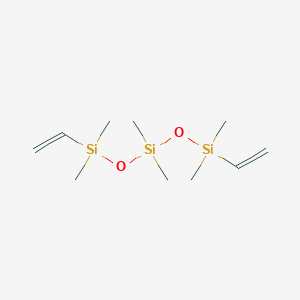
1-(3,4,5-trimethoxyphenyl)hexan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-trimethoxyphenyl)hexan-2-amine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with three methoxy groups attached to the benzene ring at positions 3, 4, and 5, and a butyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 3,4,5-trimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield 3,4,5-trimethoxyphenethylamine.
Alkylation: Finally, the phenethylamine is alkylated with butyl bromide in the presence of a base, such as potassium carbonate, to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced phenethylamine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the field of psychopharmacology.
Industry:
- Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to exert its effects by modulating the activity of serotonin receptors, particularly the 5-HT2A receptor. This interaction can lead to alterations in neurotransmitter release and signal transduction pathways, resulting in various physiological and psychological effects.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine: Lacks the butyl group, leading to different pharmacological properties.
Mescaline: A naturally occurring psychedelic compound with similar structural features but different functional groups.
alpha-Methyl-3,4,5-trimethoxyphenethylamine: Contains a methyl group instead of a butyl group, resulting in distinct effects.
Uniqueness: 1-(3,4,5-trimethoxyphenyl)hexan-2-amine is unique due to the presence of the butyl group, which can influence its lipophilicity, receptor binding affinity, and overall pharmacological profile
Properties
CAS No. |
15886-81-4 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3 |
InChI Key |
MSVLOLMKUPHDNN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Canonical SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Synonyms |
α-Butyl-3,4,5-trimethoxyphenethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


